molecular formula C19H20N6O B6079063 N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea

N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea

Cat. No. B6079063
M. Wt: 348.4 g/mol
InChI Key: AWZMRBBDLOSDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which are drugs that target specific enzymes involved in cell signaling pathways. TAK-659 has been found to inhibit the activity of several kinases that are important for cancer cell survival and proliferation.

Mechanism of Action

N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea works by inhibiting the activity of several kinases that are involved in cancer cell survival and proliferation. These include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. By inhibiting these kinases, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea disrupts the signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has been found to have several biochemical and physiological effects. In preclinical studies, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has also been found to enhance the immune response against cancer cells by activating T-cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea is its specificity for kinases that are important for cancer cell survival and proliferation. This makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while sparing normal cells. However, like all drugs, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has limitations. One of the limitations is its potential for toxicity, which can limit its use in clinical settings. Additionally, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has not yet been tested extensively in humans, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea. One direction is to further investigate its efficacy in preclinical models of cancer, and to determine the optimal dosing and administration schedule for N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea. Another direction is to test N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea in clinical trials to determine its safety and efficacy in humans. Additionally, researchers may investigate the potential for combining N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea with other cancer therapies to enhance its activity against cancer cells. Finally, researchers may investigate the potential for developing N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea analogues with improved pharmacological properties.

Synthesis Methods

The synthesis of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea involves several steps, starting with the reaction of 4,6,8-trimethyl-2-quinazolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenyl-N'-methylurea to obtain the desired product. The final step involves the reaction of the intermediate with a primary amine to form N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea.

Scientific Research Applications

N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. In particular, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has been found to be effective against lymphoma, leukemia, and solid tumors such as breast and lung cancer. N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has also been shown to enhance the activity of other cancer therapies such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-phenyl-3-[(Z)-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-11-9-12(2)16-15(10-11)13(3)21-18(23-16)24-17(20)25-19(26)22-14-7-5-4-6-8-14/h4-10H,1-3H3,(H4,20,21,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZMRBBDLOSDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(N)NC(=O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)/N=C(/N)\NC(=O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene-N'-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.